Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate
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Overview
Description
Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate typically involves the esterification of propanedioic acid with methyl propan-2-yl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or ethers
Scientific Research Applications
Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate exerts its effects involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl propan-2-yl ether
- 2-Methyl-2-propanol
- tert-Butyl alcohol
Uniqueness
Methyl propan-2-yl [(propan-2-yl)oxy]propanedioate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
56752-41-1 |
---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-O-methyl 3-O-propan-2-yl 2-propan-2-yloxypropanedioate |
InChI |
InChI=1S/C10H18O5/c1-6(2)14-8(9(11)13-5)10(12)15-7(3)4/h6-8H,1-5H3 |
InChI Key |
VGMVLGRKGUYDAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C(=O)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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